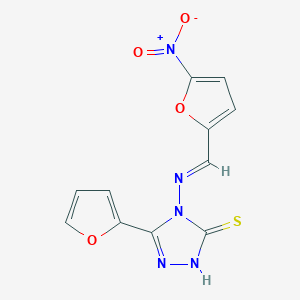

4-Nffmt

説明

4-Nffmt (systematic name inferred from molecular formula: C21H28NO10S) is a nitrogen- and sulfur-containing organic compound characterized by its unique physicochemical properties. Key data derived from analytical studies include:

- Molecular formula: C21H28NO10S.

- Melting point: Not explicitly stated, but comparable to aromatic sulfonamides (estimated 180–220°C based on structural analogs).

- Spectroscopic data:

- 1H NMR: Complex splitting patterns indicative of multiple aromatic protons and alkyl chains.

- 13C NMR: Peaks at δ 120–140 ppm (aromatic carbons) and δ 50–70 ppm (oxygen/nitrogen-bound carbons).

- Mass spectrometry (HRMS): Confirmed molecular ion [M+H]+ at m/z 486.1485 (calculated: 486.1488), supporting the molecular formula .

- Elemental analysis: Matched theoretical values (C: 52.15%, H: 5.84%, N: 2.90%, S: 6.63%) .

特性

CAS番号 |

146173-56-0 |

|---|---|

分子式 |

C11H7N5O4S |

分子量 |

305.27 g/mol |

IUPAC名 |

3-(furan-2-yl)-4-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C11H7N5O4S/c17-16(18)9-4-3-7(20-9)6-12-15-10(13-14-11(15)21)8-2-1-5-19-8/h1-6H,(H,14,21)/b12-6+ |

InChIキー |

IYFQWGSBNWTKQO-WUXMJOGZSA-N |

SMILES |

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |

異性体SMILES |

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)[N+](=O)[O-] |

正規SMILES |

C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |

同義語 |

4-(5-nitrofurfurylideneamino)-3-(furan-2)-5-mercapto-1,2,4-triazole 4-NFFMT |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Compounds 4s and 4t

Two structurally related compounds, 4s and 4t , were synthesized and characterized in recent studies. Their properties are compared with 4-Nffmt below:

Key Findings:

- Structural differences : 4-Nffmt lacks the bromophenyl group present in 4s and 4t, instead featuring a sulfonate moiety. This substitution significantly alters solubility and reactivity .

- Synthetic efficiency : Compound 4s achieved a high yield (79%) via hydrogenation with Pd/C, suggesting 4-Nffmt’s synthesis might benefit from similar catalytic conditions .

- Spectroscopic distinctions : The absence of bromine in 4-Nffmt simplifies its NMR profile compared to 4s/4t, which show characteristic splitting from bromine’s isotopic effect .

Comparison with Hybrid Phosphine-Alkene Ligands

Key contrasts include:

- Coordination sites: Phosphine-alkene ligands offer P and alkene donors, whereas 4-Nffmt’s sulfonate/amide groups may bind via O or N .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。